3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Overview
Description
“3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one” is a nitrogen-containing heterocyclic compound . It is a derivative of pyrrolopyridine, which is a biologically active scaffold that includes a pyrrole and a pyrazine ring .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, which are similar to the compound , has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .Scientific Research Applications
Synthesis and Chemical Reactions
- Various substituted derivatives of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one have been synthesized for use in diverse chemical reactions. These compounds are prepared by reacting 7-hydroxy derivatives with nucleophiles, leading to a range of synthetic applications including the production of tricyclic derivatives (Goto et al., 1991).
- The compound has been used in the study of unexpected formation and crystal structure of spiro[indene-1,7′(6′H)pyrrolo[3,4-b]pyridin]-5′-ones, highlighting its potential in structural chemistry research (Bahajaj et al., 1994).
Chemical Properties and Synthesis Methods
- Magnesium ion-assisted regio- and chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-diones with sodium borohydride has been explored. This process predominantly yields 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones, providing insights into selective chemical synthesis (Goto et al., 1989).
- Research on the thermally-controlled chemoselective reduction of 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione has led to the synthesis of novel compounds, expanding the understanding of temperature-dependent chemical reactions (Goto et al., 1987).
Applications in Pharmaceutical Research
- The compound is used in pharmaceutical research, specifically in the synthesis of bactericides, antimicrobials, and plant protection agents. It also has applications in the production of synthetic resin, antioxidants, and plastics, demonstrating its versatility in various scientific fields (Fu Chun, 2007).
- A study on the post-Ugi carbocyclization/fragmentation sequence provides a fast access to 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, indicating its potential in streamlined synthesis processes in pharmaceutical research (Trang et al., 2015).
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-6-methyl-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is the M4 muscarinic acetylcholine receptor . This receptor plays a crucial role in the nervous system, particularly in the parasympathetic nervous system, where it mediates various physiological functions such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
This compound acts as an allosteric modulator of the M4 muscarinic acetylcholine receptor . Allosteric modulators bind to a site on the receptor different from the active site, causing conformational changes that can either enhance or inhibit the receptor’s response to its ligand.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes regulated by M4 muscarinic acetylcholine receptors. The compound’s modulation of these receptors could potentially alter neuronal signaling, leading to changes in heart rate, smooth muscle contraction, and glandular secretion .
Properties
IUPAC Name |
3-hydroxy-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-10-4-7-6(8(10)12)2-5(11)3-9-7/h2-3,11H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHHZJKRIQCDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C1=O)C=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301182678 | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391732-76-5 | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1391732-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dihydro-3-hydroxy-6-methyl-5H-pyrrolo[3,4-b]pyridin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301182678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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